



Application Notes and Protocols for the Synthesis of 11-Oxahomoaminopterin

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Compound of Interest

Compound Name: 11-Oxahomoaminopterin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **11- Oxahomoaminopterin**, a folate analog with significant antifolate activity. The synthesis involves a multi-step process, commencing with the preparation of key intermediates: 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and a novel side chain, diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate. The final product is obtained through the condensation of these intermediates, followed by saponification.

Experimental Protocols

Part 1: Synthesis of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide

This protocol outlines the synthesis of the key pteridine intermediate.

Materials:

- 2,4,5,6-tetraaminopyrimidine hydrochloride
- 1,3-dihydroxyacetone
- Acidic 4A molecular sieve
- Oxygen



- Methanol
- Water
- Carbon tetrachloride
- N-bromosuccinimide (NBS)
- Triphenylphosphine
- Dimethylformamide (DMF)

Procedure:

- Cyclization to form 2,4-diamino-6-hydroxymethylpteridine:
 - In a reaction vessel, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in a mixture of methanol and water.
 - o Add acidic 4A molecular sieve as a catalyst.
 - Bubble oxygen through the solution while adding 1,3-dihydroxyacetone.
 - Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Upon completion, filter the mixture to remove the molecular sieves. The resulting filtrate containing 2,4-diamino-6-hydroxymethylpteridine can be used directly in the next step.

Bromination:

- In a separate four-necked flask, add triphenylphosphine (26 g) and N-bromosuccinimide
 (18 g) to carbon tetrachloride (200 mL).[1]
- Stir the mixture vigorously and cool to 0°C in an ice bath.
- Add the 2,4-diamino-6-hydroxymethylpteridine solution (containing 10 g of the pteridine) in batches to the cold suspension.[1]



- · Allow the reaction to stir overnight.
- Filter the reaction mixture to obtain the crude product.
- Recrystallize the crude product from a mixed solvent of water and DMF to yield 2,4-diamino-6-bromomethylpteridine as brown needle crystals. A yield of 96% has been reported for a similar process.[1]

Part 2: Synthesis of Diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate

This protocol describes the preparation of the side-chain intermediate.

Materials:

- Diethyl p-aminobenzoyl-L-glutamate
- · Ethylene oxide
- Appropriate solvent (e.g., dioxane)
- Catalyst (e.g., a mild base)

Procedure:

- Dissolve diethyl p-aminobenzoyl-L-glutamate in a suitable solvent such as dioxane.
- Add a catalytic amount of a mild base.
- Introduce ethylene oxide to the reaction mixture under controlled temperature and pressure.
- Monitor the reaction progress until completion.
- Purify the product, diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate, using column chromatography.

Part 3: Condensation and Saponification to Yield 11-Oxahomoaminopterin

This final part of the synthesis involves the coupling of the two intermediates and subsequent hydrolysis of the ester groups.



Materials:

- 6-(bromomethyl)-2,4-pteridinediamine hydrobromide
- Diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate
- Polar aprotic solvent (e.g., DMF)
- Potassium iodide
- Sodium hydroxide
- Ethanol
- Water

Procedure:

- Condensation:
 - Dissolve diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate in a polar aprotic solvent like DMF.
 - Add 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and potassium iodide to the solution.
 - Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or HPLC.
 - The product of this step is diethyl **11-oxahomoaminopterin**.
- Saponification:
 - To the reaction mixture containing diethyl 11-oxahomoaminopterin, add a solution of sodium hydroxide in aqueous ethanol.
 - Stir the mixture until the hydrolysis of the diethyl ester is complete.
 - Neutralize the reaction mixture to precipitate the final product, 11-Oxahomoaminopterin.



• Collect the precipitate by filtration, wash with water and ethanol, and dry under vacuum.

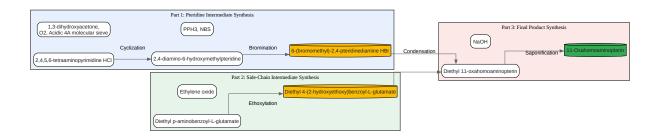
Quantitative Data Summary

Reaction Step	Starting Material	Reagent/Cat alyst	Product	Reported Yield	Reference
Bromination of 2,4- diamino-6- hydroxymeth ylpteridine	2,4-diamino- 6- hydroxymeth ylpteridine (10 g)	Triphenylpho sphine (26 g), NBS (18 g)	2,4-diamino- 6- bromomethyl pteridine	96%	[1]
Synthesis of Diethyl N-[p- (methylamino)benzoyl]-L- glutamate	Diethyl N-(p- aminobenzoyl)-L-glutamate	Benzylation and Methylation, then Pd/C	Diethyl N-[p- (methylamino)benzoyl]-L- glutamate	88% (overall)	[2][3]

Note: The yields for the synthesis of the 4-(2-hydroxyethoxy)benzoyl-L-glutamate side chain and the final condensation and saponification steps for **11-Oxahomoaminopterin** are not available in the searched literature and would need to be determined experimentally.

Visualizations

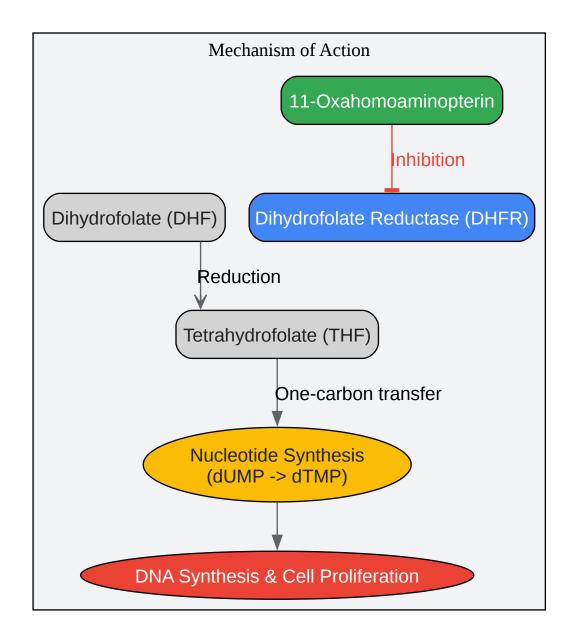




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Caption: Synthetic workflow for **11-Oxahomoaminopterin**.





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Caption: Inhibition of Dihydrofolate Reductase by **11-Oxahomoaminopterin**.

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